molecular formula C9H7NO3S2 B13174283 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

Katalognummer: B13174283
Molekulargewicht: 241.3 g/mol
InChI-Schlüssel: DHKUZVXWPSGHEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a thiazole precursor in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is unique due to the presence of both thiazole and thiophene rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H7NO3S2

Molekulargewicht

241.3 g/mol

IUPAC-Name

3-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S2/c1-13-7-4-6(15-10-7)5-2-3-14-8(5)9(11)12/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

DHKUZVXWPSGHEP-UHFFFAOYSA-N

Kanonische SMILES

COC1=NSC(=C1)C2=C(SC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.